Methyl 5-methoxybenzofuran-2-carboxylate
Description
Significance of Benzofuran (B130515) Scaffolds in Medicinal Chemistry and Organic Synthesis
Benzofurans are a class of organic compounds characterized by a furan (B31954) ring fused to a benzene (B151609) ring. This structural motif is a common feature in a wide array of natural products and synthetic molecules that exhibit significant biological activities. rsc.orgrsc.org The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. niscair.res.in
Derivatives of benzofuran have been shown to possess a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. rsc.orgniscair.res.in For instance, amiodarone, a prominent antiarrhythmic drug, features a benzofuran core. The versatility of the benzofuran ring system also makes it a valuable intermediate in organic synthesis, allowing for the construction of complex molecular architectures. mdpi.com The ester group at the C-2 position of the benzofuran ring has been identified as a key site for the cytotoxic activity of some of these compounds. rsc.org
Overview of the Methyl 5-methoxybenzofuran-2-carboxylate Research Landscape
The research landscape for this compound (CAS No. 1751-24-2) is primarily centered on its utility as a synthetic intermediate. While extensive research exists for the broader class of benzofurans, studies focusing specifically on this molecule are less common. It is often utilized as a starting material or a building block for the synthesis of more complex, biologically active molecules rather than being the primary subject of biological investigation itself. Its chemical structure, featuring a methoxy (B1213986) group and a methyl ester, provides reactive sites that are amenable to further chemical modification, making it a valuable tool for synthetic chemists.
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-methoxy-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-13-8-3-4-9-7(5-8)6-10(15-9)11(12)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYBASHGWDCRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565358 | |
| Record name | Methyl 5-methoxy-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1751-24-2 | |
| Record name | Methyl 5-methoxy-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 5 Methoxybenzofuran 2 Carboxylate and Its Derivatives
Strategies for Benzofuran (B130515) Ring System Formation
The formation of the benzofuran scaffold is a critical step in the synthesis of methyl 5-methoxybenzofuran-2-carboxylate. Key strategies include cyclization and condensation reactions, which can be catalyzed by various metals or promoted by acidic or basic conditions.
Cyclization Reactions and Their Mechanistic Considerations
Cyclization reactions are a cornerstone in the synthesis of the benzofuran ring system. These reactions often involve the intramolecular formation of a C-O bond to close the furan (B31954) ring.
A prevalent method is the acid-catalyzed cyclization of acetals. For instance, the treatment of an acetal (B89532) substrate with a polyphosphoric acid (PPA) catalyst can lead to the formation of a benzofuran core. wuxiapptec.com The mechanism involves the initial protonation of the acetal under acidic conditions, followed by the elimination of methanol (B129727) to form a reactive oxonium ion. The aromatic ring then acts as a nucleophile, attacking the oxonium ion to close the ring and, after a second elimination of methanol, yield the benzofuran product. wuxiapptec.com The regioselectivity of this cyclization can be influenced by the electronic properties of the oxonium ion intermediate. wuxiapptec.com
Palladium-catalyzed cyclizations are also widely employed. One such approach is the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an electrophilic cyclization to yield 2,3-disubstituted benzofurans. organic-chemistry.org Another palladium-catalyzed method involves the intramolecular cyclization of o-allylphenols, which can be prepared through the Friedel-Crafts alkylation of phenols. nih.gov The mechanism of palladium-catalyzed heterocyclization of 2-allylphenols is a facile and rapid route to various substituted benzofuran derivatives. researchgate.net
Copper-catalyzed reactions offer another versatile route. A ligand-free CuBr-catalyzed coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes provides an efficient synthesis of benzofurans. organic-chemistry.org Furthermore, copper sulfate (B86663) in combination with 1,10-phenanthroline (B135089) can catalyze decarboxylative intramolecular C(sp²)–O coupling reactions, leading to the construction of the benzofuran ring from coumarin (B35378) precursors. organic-chemistry.org
Gold-catalyzed cycloisomerization presents a modern approach. For example, a gold(I) complex can catalyze the cycloisomerization of 2-(iodoethynyl)aryl esters to produce 3-iodo-2-acyl benzofurans. organic-chemistry.org
Table 1: Overview of Cyclization Reactions for Benzofuran Synthesis
| Catalyst/Reagent | Starting Materials | Key Features |
|---|---|---|
| Polyphosphoric Acid (PPA) | Acetal substrates | Acid-catalyzed, proceeds via an oxonium ion intermediate. wuxiapptec.com |
| Pd(PPh₃)₂Cl₂ / CuI | o-Iodophenols and terminal alkynes | Sonogashira coupling followed by electrophilic cyclization. organic-chemistry.orgrsc.org |
| PdCl₂(CH₃CN)₂ | 2-Allylphenols | Facile and rapid heterocyclization. researchgate.net |
| CuBr (ligand-free) | Terminal alkynes and N-tosylhydrazones | Tolerates a wide range of functional groups. organic-chemistry.org |
| Gold(I) complex | 2-(Iodoethynyl)aryl esters | Proceeds via a organic-chemistry.orgjocpr.com-iodine shift and C-O ring closure. organic-chemistry.org |
Condensation Reactions in Benzofuran Synthesis
Condensation reactions provide another major pathway to the benzofuran nucleus, often involving the formation of a key C-C bond followed by cyclization.
The Rap–Stoermer reaction, a type of Dieckmann-like aldol (B89426) condensation, utilizes a base like triethylamine (B128534) to react α-haloketones with substituted salicylaldehydes, yielding benzofuran derivatives in high yields. nih.gov
The Perkin rearrangement allows for the conversion of 3-halocoumarins into benzofuran-2-carboxylic acids. nih.gov This reaction is typically catalyzed by a base and involves the initial fission of the coumarin ring, followed by a rearrangement and cyclization to form the benzofuran ring. nih.gov
Intramolecular condensation of a Wittig reagent derived from o-hydroxyaryl ketones is another established method for forming the benzofuran ring. jocpr.com Additionally, acid-catalyzed condensation of phenacyl phenyl ethers using polyphosphoric acid (PPA) in xylene can also lead to the formation of 2-arylbenzofurans. jocpr.com
A one-pot synthesis can be achieved through the Knoevenagel condensation of salicylaldehydes with reagents like acrolein dimer and acetoacetates to form benzofuran derivatives. researchgate.net
Table 2: Examples of Condensation Reactions in Benzofuran Synthesis
| Reaction Name/Type | Reagents | Substrates | Product Type |
|---|---|---|---|
| Rap–Stoermer Reaction | Triethylamine | α-Haloketones and Salicylaldehydes | Benzofuran derivatives nih.gov |
| Perkin Rearrangement | Base (e.g., NaOH) | 3-Halocoumarins | Benzofuran-2-carboxylic acids nih.gov |
| Wittig Reaction | Intramolecular Wittig reagent | o-Hydroxyaryl ketones | Substituted benzofurans jocpr.com |
| Knoevenagel Condensation | Piperidine/Acetic Acid | Salicylaldehydes and active methylene (B1212753) compounds | 3-Alkenyl benzofurans researchgate.net |
Functionalization and Derivatization Approaches
Once the benzofuran core is established, various functionalization and derivatization reactions can be performed to synthesize this compound and its derivatives. These reactions target specific positions on the benzofuran ring or the carboxylic acid moiety.
Esterification and Amidation Reactions
The carboxyl group at the 2-position of the benzofuran ring is a key site for derivatization.
Esterification is commonly carried out to produce esters like this compound. This can be achieved by reacting the corresponding benzofuran-2-carboxylic acid with an alcohol, such as methanol, in the presence of an acid catalyst. Another method involves the reaction of the carboxylic acid with an alkylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate. scispace.com For example, 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid can be reacted with dimethyl sulfate and potassium carbonate in acetone (B3395972) to yield the methyl ester. scispace.com
Amidation reactions are used to synthesize benzofuran-2-carboxamides, which are of significant interest in medicinal chemistry. nih.govnih.gov A common method involves converting the benzofuran-2-carboxylic acid to its more reactive acid chloride using a reagent like oxalyl chloride or thionyl chloride. nih.gov The resulting acid chloride is then treated with a primary or secondary amine in the presence of a base like triethylamine to afford the desired amide. nih.gov A direct coupling of the carboxylic acid with an amine can also be achieved using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov
A one-pot, two-step transamidation procedure has also been developed for converting 8-aminoquinoline (B160924) (8-AQ) amides of benzofuran-2-carboxylic acid into a variety of other amides. nih.gov This method is notable for its compatibility with other functional groups, such as esters, that might not be stable under traditional hydrolysis conditions. nih.gov
Regioselective Halogenation and Alkylation
Introducing halogen atoms or alkyl groups at specific positions on the benzofuran ring is a crucial strategy for creating diverse derivatives.
Regioselective Halogenation of the benzofuran ring can be achieved using various halogenating agents. For instance, the bromination of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate can be performed using an equimolar amount of bromine to yield the monobromo derivative, methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate. scispace.com N-Halosuccinimides (NBS, NCS, NIS) in hexafluoroisopropanol (HFIP) provide a mild and efficient method for the regioselective halogenation of a wide range of arenes and heterocycles, including benzofurans. organic-chemistry.orgnih.gov This system enhances the reactivity of the N-halosuccinimide, allowing for high yields and selectivity without the need for additional catalysts. organic-chemistry.org Enzymatic halogenation using FAD-dependent halogenases like RebH also offers a method for preparative regioselective halogenation of arenes. nih.gov
Alkylation can introduce alkyl groups onto the benzofuran scaffold. Nickel-catalyzed cross-coupling reactions of 2-methylsulfanylbenzofurans with alkyl Grignard reagents have been shown to be widely applicable for C2-alkylation. organic-chemistry.org Palladium-catalyzed Tsuji-Trost-type reactions of benzofuran-2-ylmethyl acetates with various nucleophiles, including amines, provide a route to 2-(aminomethyl)benzofurans. unicatt.it
Table 3: Reagents for Regioselective Halogenation
| Reagent | Substrate Type | Key Features |
|---|---|---|
| Bromine (Br₂) | Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Equimolar amount for monobromination. scispace.com |
| N-Bromosuccinimide (NBS) | Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Brominates the methyl group at the 2-position. scispace.com |
| N-Halosuccinimides (NBS, NCS, NIS) in HFIP | Arenes and heterocycles | Mild, efficient, and highly regioselective. organic-chemistry.orgnih.gov |
| FAD-dependent halogenase (RebH) | Arenes | Biocatalytic, preparative scale, regioselective. nih.gov |
Introduction of Nitrogen-Containing Moieties
The incorporation of nitrogen-containing functional groups into the benzofuran structure is a significant area of research, leading to compounds with diverse biological activities.
One direct method for synthesizing 2-aminobenzofurans is through a [4+1] cycloaddition reaction. This involves the reaction of in situ generated ortho-quinone methides (o-QMs) with isocyanides, mediated by a catalyst such as Sc(OTf)₃. nih.gov This approach provides a straightforward route to the 2-aminobenzofuran scaffold under mild conditions. nih.gov
The electrophilic nitration of 3-unsubstituted benzofurans is a common method for introducing a nitro group, which can then be reduced to an amino group. researchgate.net Reaction of benzofuran with nitrogen dioxide can lead to dinitro and hydroxy-nitro adducts. researchgate.net
Furthermore, aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been synthesized from its bromo-derivatives. For example, methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate can be reacted with various amines to introduce an aminoalkyl moiety. scispace.com
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of the benzofuran ring system and the functionalization of pre-formed benzofuran cores. unicatt.itrsc.org These methods often provide high yields, good functional group tolerance, and simplified experimental procedures. unicatt.it
One of the prominent strategies involves the Suzuki cross-coupling reaction. For instance, a series of novel 5-arylbenzofuran-2-carboxylates have been synthesized via the Suzuki coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids. researchgate.net The use of a specific 2-quinolinealdoxime-Pd(II)-complex as a precatalyst in toluene (B28343) with cesium carbonate as a base, under microwave irradiation, has proven effective. researchgate.net This methodology allows for the efficient formation of a carbon-carbon bond at the C5 position of the benzofuran ring.
Another versatile palladium-catalyzed approach is the Tsuji-Trost-type reaction. This reaction has been successfully employed for the nucleophilic substitution of benzofuran-2-ylmethyl acetates with a variety of soft nucleophiles, including nitrogen, sulfur, oxygen, and carbon-based nucleophiles. unicatt.itnih.gov The choice of the catalytic system is critical and depends on the nature of the nucleophile. For nitrogen-based nucleophiles, a combination of Pd2(dba)3 and dppf is effective, while for other nucleophiles, [Pd(η3-C3H5)Cl]2 with XPhos is more efficient. unicatt.itnih.gov This reaction regioselectively yields 2-substituted benzo[b]furans. unicatt.it
Furthermore, palladium catalysis can be utilized in the de novo synthesis of the benzofuran ring itself. A notable example is the reaction of 2-hydroxystyrenes with iodobenzenes, which proceeds via a C-H activation/oxidation tandem reaction to form the benzofuran structure. rsc.org
The following table summarizes the key aspects of these palladium-catalyzed reactions:
| Reaction Type | Starting Materials | Catalyst/Reagents | Key Features | Reference |
| Suzuki Cross-Coupling | Methyl 5-bromobenzofuran-2-carboxylate, Arylboronic acids | 2-Quinolinealdoxime-Pd(II)-complex, Cs2CO3, Toluene | Microwave-assisted, High yields of 5-arylbenzofuran-2-carboxylates | researchgate.net |
| Tsuji-Trost-Type Reaction | Benzofuran-2-ylmethyl acetates, Soft nucleophiles (N, S, O, C) | Pd2(dba)3/dppf or [Pd(η3-C3H5)Cl]2/XPhos | Regioselective synthesis of 2-substituted benzofurans, Catalyst system dependent on nucleophile | unicatt.itnih.gov |
| C-H Activation/Oxidation | 2-Hydroxystyrenes, Iodobenzenes | Palladium catalyst | De novo synthesis of the benzofuran ring | rsc.org |
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound and its derivatives. Several factors, including the choice of catalyst, solvent, base, temperature, and reaction time, significantly influence the outcome of the synthesis.
In the context of palladium-catalyzed reactions, the ligand choice is crucial. For example, in the enantioselective palladium-catalyzed decarboxylative dearomative asymmetric allylic alkylation of benzofurans, various ligands were screened, with specific chiral ligands providing significant improvements in enantioselectivity. thieme-connect.de Similarly, in the Tsuji-Trost reaction, the ligand determines the success with different types of nucleophiles. unicatt.itnih.gov
The solvent also plays a critical role. For the silver(I)-promoted oxidative coupling of phenylpropanoids to form dihydrobenzofuran structures, acetonitrile (B52724) was found to provide the best balance between conversion and selectivity compared to more commonly used solvents like dichloromethane (B109758) and benzene (B151609). scielo.br
Temperature and reaction time are also key parameters to be optimized. In the solvothermal synthesis of metal-organic frameworks (MOFs), which shares principles with the synthesis of complex organic molecules, specific heating temperatures and durations were found to be optimal for obtaining high crystallinity and maximum product weight. researchgate.netits.ac.id For the silver(I)-promoted oxidative coupling, the reaction time was successfully reduced from 20 hours to 4 hours without a significant impact on conversion and selectivity. scielo.br
A study on the synthesis of 5-formyl-2-methoxy methyl benzoate, a related benzaldehyde (B42025) derivative, demonstrated that adjusting the ratio of reactants and the reaction temperature could significantly increase the total yield to approximately 90-94%. google.com
The table below illustrates the impact of optimizing various reaction parameters on the yield of benzofuran derivatives:
| Reaction Parameter | Initial Condition | Optimized Condition | Impact on Yield/Selectivity | Reference |
| Ligand (Asymmetric Allylic Alkylation) | Original Trost ligand | L19 and L25 | Significant improvement in enantioselectivity (up to 79% ee) | thieme-connect.de |
| Solvent (Oxidative Coupling) | Dichloromethane, Benzene | Acetonitrile | Best balance of conversion and selectivity | scielo.br |
| Reaction Time (Oxidative Coupling) | 20 hours | 4 hours | Maintained conversion and selectivity with reduced time | scielo.br |
| Temperature (Solvothermal Synthesis) | Varied | 120 °C for 72h | Maximum weight of product obtained | researchgate.netits.ac.id |
| Reactant Ratio/Temperature (Formylation) | Not specified | Optimized ratios and heating to 90 °C | Increased total yield to 94% | google.com |
Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds
The purification and isolation of intermediates and the final product, this compound, are critical steps to ensure the desired purity for subsequent applications. Common techniques employed include column chromatography, recrystallization, and extraction.
Column chromatography on silica (B1680970) gel is a widely used method for purifying benzofuran derivatives. scispace.commdpi.com The choice of eluent system is crucial for achieving good separation. For instance, in the synthesis of methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate, the crude product was purified by column chromatography using chloroform (B151607) and a chloroform/methanol mixture as eluents. scispace.com Similarly, for the purification of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, flash column chromatography with a cyclohexane-EtOAc solvent system was employed. mdpi.com
Following column chromatography, the purity of the isolated compounds is often verified using techniques like Thin-Layer Chromatography (TLC). researchgate.netmdpi.com The structure and identity of the purified compounds are then confirmed by various spectroscopic methods, including 1H-NMR and elemental analysis. scispace.comnih.gov In some cases, single-crystal X-ray diffraction is used to determine the molecular and crystal structure of the synthesized compounds. scispace.comnih.gov
Extraction is another fundamental technique used in the work-up procedure to separate the desired product from the reaction mixture. After quenching the reaction, the mixture is typically extracted with an organic solvent like ethyl acetate (B1210297). researchgate.netscielo.br The organic layers are then combined, dried over an anhydrous salt such as magnesium sulfate, filtered, and concentrated under vacuum to yield the crude product, which is then subjected to further purification. thieme-connect.com
The following table outlines the common purification and characterization techniques used for this compound and its analogs:
| Technique | Purpose | Specific Application Example | Reference |
| Column Chromatography | Purification of crude product | Separation of methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate using a chloroform/methanol eluent. | scispace.com |
| Flash Column Chromatography | Rapid purification | Purification of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate using a cyclohexane-EtOAc eluent. | mdpi.com |
| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity | Used to monitor the completion of Suzuki cross-coupling reactions. | researchgate.net |
| Extraction | Separation of product from aqueous phase | Extraction with ethyl acetate after quenching the reaction mixture. | researchgate.netscielo.br |
| 1H-NMR Spectroscopy | Structural elucidation | Confirmation of the structure of synthesized halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate. | scispace.comnih.gov |
| Single-Crystal X-ray Diffraction | Determination of molecular structure | Analysis of the solid-state structure of methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate. | scispace.com |
Influence of Substituents on Biological Potency and Selectivity
The biological profile of benzofuran derivatives is highly dependent on the nature and position of various substituents. Key modifications, including the placement of methoxy (B1213986) groups, the function of the C-2 ester, the introduction of halogens, and the addition of nitrogen-containing side chains, have been extensively studied to delineate their impact on pharmacological activity.
Impact of Methoxy Group Position on Pharmacological Activity
The methoxy group (-OCH₃), as seen in the parent compound this compound, plays a significant role in modulating the electronic properties and binding interactions of the molecule. Its position on the benzofuran ring can dramatically alter the compound's biological activity.
Research indicates that the presence of a methoxy group, particularly in conjunction with other functionalities like halogens, has a pronounced influence on the biological properties of the resulting derivatives. researchgate.net For instance, studies on certain benzofuran derivatives have shown that the combination of a methoxy group and a bromine atom can lead to stronger pro-oxidative and pro-apoptotic properties compared to analogues lacking the methoxy group. researchgate.net The electron-donating nature of the methoxy group can increase the electron density of the aromatic system, which may enhance interactions with biological targets. Furthermore, the position of the methoxy group can influence metabolic stability and the orientation of the molecule within a receptor's binding pocket. In the synthesis of related naphthofuran structures, the position of the methoxy group has been shown to be critical in directing reaction pathways, underscoring its powerful electronic influence. mdpi.com
Role of the Ester Group at C-2 in Bioactivity
The ester group at the C-2 position of the benzofuran ring is a pivotal site for determining the cytotoxic activity of these compounds. nih.govnih.gov SAR studies consistently identify this functional group as a key handle for modification to either enhance potency or alter the mechanism of action. nih.gov
The significance of the C-2 ester is highlighted in studies where its removal or replacement leads to a substantial decrease in biological activity. For example, comparing a lead compound with an acetyl group at the C-2 position to derivatives where this was replaced by an ester or a bromine atom showed a marked decrease in activity and selectivity. nih.gov This suggests that the size, electronics, and hydrogen-bonding capability of the substituent at C-2 are crucial.
Modifications at this position are a common strategy in drug design. These include:
Hydrolysis to the corresponding carboxylic acid.
Amidation to form various carboxamides.
Replacement with various heterocyclic rings.
Effects of Halogenation on Derivative Activity Profiles
The introduction of halogen atoms—such as chlorine (Cl), bromine (Br), or fluorine (F)—to the benzofuran scaffold is a widely employed strategy to enhance biological potency. nih.gov Halogenation can profoundly affect a molecule's pharmacokinetic and pharmacodynamic properties.
Several key findings have emerged from SAR studies on halogenated benzofuran derivatives:
Increased Potency : The addition of halogens often results in a significant increase in anticancer and antimicrobial activities. nih.govnih.gov
Halogen Bonding : This enhanced activity is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions between an electrophilic region on the halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.govnih.gov
Positional Importance : The position of the halogen is a critical determinant of its effect on biological activity. nih.gov For instance, placing a halogen at the para position of a phenyl ring substituent is often beneficial. nih.gov Similarly, direct substitution on the benzofuran core versus on a side chain can yield different activity profiles. nih.gov
Hydrophobicity : Halogens increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. nih.gov
The following table summarizes the cytotoxic activity of selected halogenated benzofuran derivatives against various cancer cell lines.
| Compound | Description | Cell Line | Activity (IC₅₀ or GI₅₀ in µM) |
| Derivative 1 | Bromine on a methyl group at C-3 | HL60 | 0.1 |
| Derivative 1 | Bromine on a methyl group at C-3 | K562 | 5 |
| Derivative 2 | 5-chlorobenzofuran-2-carboxamide | A-549 | 1.8 |
| Derivative 2 | 5-chlorobenzofuran-2-carboxamide | MCF-7 | 0.7 |
| Derivative 3 | Fluorine at position 4 of 2-benzofuranyl | uPA Enzyme | 0.43 (IC₅₀) |
Data sourced from multiple studies. nih.gov
Analysis of Nitrogen-Containing Side Chains and Their Pharmacophoric Importance
Incorporating nitrogen-containing side chains or heterocyclic rings is another crucial strategy for developing potent benzofuran-based therapeutic agents. These nitrogenous moieties often act as important pharmacophores, improving solubility and providing key interaction points with biological targets.
Studies have explored various types of nitrogen-containing substituents:
Heterocyclic Hybrids : Hybridizing the benzofuran core with nitrogen-containing heterocycles like oxadiazoles (B1248032) and triazoles has yielded derivatives with substantial anticancer potential. nih.gov These rings can participate in π-π stacking and hydrogen bonding, enhancing target affinity.
Aminoalkyl Chains : The synthesis of aminoalkyl derivatives has been shown to be a viable route to new antimicrobial agents. nih.gov The amino group can be protonated at physiological pH, improving water solubility and allowing for ionic interactions with targets such as DNA or acidic residues in enzyme active sites.
3-Aminobenzofurans : The introduction of an amino group at the C-3 position, in particular, has been noted to enhance the biological activities of benzofuran derivatives, prompting significant research into their synthesis. mdpi.com
Stereochemical Considerations in Benzofuran Derivative Activity
When modifications to the benzofuran scaffold introduce one or more chiral centers, stereochemistry becomes a critical factor in determining biological activity. Enantiomers, which are non-superimposable mirror images, can exhibit vastly different potencies, selectivities, and metabolic profiles because biological systems, such as enzymes and receptors, are themselves chiral.
A study on benzofuranone derivatives isolated from a marine fungus provides a clear example of this principle. nih.gov The researchers isolated both the (+) and (-) enantiomers of a derivative and found that they possessed different levels of potent radical scavenging activity. nih.gov The absolute configuration of the enantiomers was confirmed through advanced analytical techniques, underscoring that the specific three-dimensional arrangement of atoms is crucial for activity. nih.gov
In other cases, a specific stereoisomer may be required to maintain a conformation necessary for binding. For instance, ensuring a compound remains in a specific cis-conformation can be essential for its interaction with the target, and this can be controlled by the stereochemistry of its substituents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. derpharmachemica.comresearchgate.net For benzofuran derivatives, QSAR studies are invaluable tools for rational drug design, allowing for the prediction of the activity of novel compounds before their synthesis. nih.gov
The QSAR process typically involves:
Descriptor Calculation : A large number of molecular descriptors are calculated for a set of benzofuran derivatives with known biological activities. These descriptors quantify various physicochemical properties, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices) features. derpharmachemica.comnih.gov
Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links a selection of the most relevant descriptors to the observed biological activity (e.g., log IC₅₀). derpharmachemica.comnih.gov
Validation : The resulting model is rigorously validated to ensure its statistical significance and predictive power using internal and external validation techniques. A robust model will have high correlation coefficients (r²) and cross-validated correlation coefficients (q²). derpharmachemica.comresearchgate.net
QSAR studies on arylbenzofuran derivatives have successfully identified key descriptors that determine their activity as, for example, H3-receptor antagonists. derpharmachemica.com Such models can guide lead optimization by indicating which structural modifications are likely to enhance potency.
| QSAR Model Parameter | Implication for Benzofuran Derivatives |
| Hydrophobicity (LogP) | A positive coefficient suggests that increasing lipophilicity may enhance activity, possibly by improving membrane permeability. |
| Molar Refractivity (MR) | Relates to molecular volume and polarizability; its importance indicates that the size and dispersion forces of a substituent are critical for binding. nih.gov |
| Topological Descriptors | Counts of specific atom paths or bond types can reveal the importance of a particular structural motif or side chain for activity. derpharmachemica.com |
| Electronic Descriptors | Parameters like dipole moment or the energy of molecular orbitals (HOMO/LUMO) can indicate the importance of electronic interactions in the binding mechanism. |
By leveraging these predictive models, researchers can prioritize the synthesis of the most promising this compound derivatives, accelerating the discovery of new therapeutic agents.
Chemical Reactivity and Transformations
The reactivity of Methyl 5-methoxybenzofuran-2-carboxylate is dictated by its constituent functional groups: the benzofuran (B130515) ring, the methoxy (B1213986) group, and the methyl ester.
The Methoxy Group: The methoxy group is an electron-donating group, which activates the benzene (B151609) portion of the benzofuran for electrophilic attack, primarily at the ortho and para positions relative to the methoxy group. It can also be cleaved under harsh acidic conditions to yield the corresponding phenol.
The Methyl Ester Group: The ester functional group is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to amides by reaction with amines, or reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride. The carbonyl group can also be a target for nucleophilic addition reactions. smolecule.com
Biological Activities and Pharmacological Investigations of Methyl 5 Methoxybenzofuran 2 Carboxylate and Analogues
Anticancer and Antitumor Efficacy Studies
The anticancer potential of benzofuran (B130515) derivatives is an active area of research. Studies have focused on their ability to inhibit the growth of cancer cells, induce programmed cell death, and prevent the formation of new blood vessels that supply tumors.
Halogenated derivatives of benzofuran-3-carboxylates have demonstrated significant cytotoxic effects against various human cancer cell lines. In one study, two compounds, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8), were evaluated for their anticancer potential. mdpi.comnih.gov Compound 8, which features bromine and methoxy (B1213986) groups, generally showed stronger anticancer activity than Compound 7. mdpi.comnih.gov The most pronounced cytotoxic effects for Compound 8 were observed against HepG2 (liver cancer), A549 (lung cancer), and SW620 (colon cancer) cell lines, with IC₅₀ values of 3.8 ± 0.5 μM, 3.5 ± 0.6 μM, and 10.8 ± 0.9 μM, respectively. mdpi.comnih.gov Compound 7 was most effective against the A549 cell line, with an IC₅₀ value of 6.3 ± 2.5 μM. mdpi.comnih.gov These results suggest that the presence and type of halogen and other substituents on the benzofuran ring play a critical role in enhancing cytotoxic activity. mdpi.comnih.gov
Table 1: Cytotoxicity (IC₅₀ in μM) of Benzofuran Derivatives Against Human Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound | Cell Line | Cancer Type | IC₅₀ (μM) |
|---|---|---|---|
| Compound 7 | A549 | Lung | 6.3 ± 2.5 |
| HepG2 | Liver | 11 ± 3.2 | |
| Compound 8 | HepG2 | Liver | 3.8 ± 0.5 |
| A549 | Lung | 3.5 ± 0.6 | |
| SW620 | Colon | 10.8 ± 0.9 | |
| Doxorubicin (Control) | HCT116 | Colon | 0.05 ± 0.01 |
| SW480 | Colon | 0.04 ± 0.01 | |
| SW620 | Colon | 0.05 ± 0.01 | |
| PC3 | Prostate | 0.1 ± 0.02 | |
| HepG2 | Liver | 0.09 ± 0.02 | |
| A549 | Lung | 0.06 ± 0.01 | |
| Cisplatin (Control) | HCT116 | Colon | 1.9 ± 0.5 |
| SW480 | Colon | 2.5 ± 0.2 | |
| SW620 | Colon | 2.8 ± 0.3 | |
| PC3 | Prostate | 1.8 ± 0.1 | |
| HepG2 | Liver | 1.1 ± 0.1 | |
| A549 | Lung | 1.2 ± 0.1 |
Data sourced from mdpi.comnih.gov
Benzofuran derivatives often exert their anticancer effects by inducing apoptosis, or programmed cell death, and by interfering with the cancer cell cycle. The derivative methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) was found to have stronger pro-apoptotic properties compared to its chloro-analogue (Compound 7). mdpi.comnih.gov Further investigation revealed that these compounds can modulate the cell cycle. Compound 7 induced a G2/M phase arrest in HepG2 cells, while Compound 8 caused cell cycle arrest at both the S and G2/M phases in A549 cells. mdpi.comnih.gov
In a separate study, a novel benzofuran-isatin conjugate, 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide (Compound 5a), also demonstrated potent pro-apoptotic activity in colorectal cancer cell lines. nih.gov This compound's mechanism involves the mitochondria-dependent apoptosis pathway, indicated by the downregulation of the anti-apoptotic marker Bcl-xl and the upregulation of pro-apoptotic markers Bax and cytochrome c. nih.gov Treatment with Compound 5a also resulted in cell cycle arrest, specifically at the G1/G0 phase in HT29 cells and at the G2/M phase in SW620 cells. nih.gov These findings highlight that benzofuran-based molecules can trigger cancer cell death through multiple, well-defined cellular pathways.
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Inhibiting angiogenesis is a key strategy in cancer therapy. While direct studies on the antiangiogenic properties of Methyl 5-methoxybenzofuran-2-carboxylate are limited, research on related compounds illustrates the potential for this class of molecules to interfere with angiogenic pathways. For example, the compound methyl hydroxychalcone (B7798386) has been shown to significantly inhibit angiogenesis in both ex vivo rat aortic ring assays and in vivo chick chorioallantoic membrane (CAM) assays. researchgate.netnih.govnih.gov Its mechanism of action involves inhibiting the proliferation and capillary-like tube formation of Human Umbilical Vein Endothelial Cells (HUVECs) induced by Vascular Endothelial Growth Factor (VEGF). researchgate.netnih.gov Specifically, methyl hydroxychalcone was found to reduce VEGF-165 levels and suppress the expression of its receptor, VEGFR-2, thereby blocking the VEGF signaling pathway. researchgate.netnih.govnih.gov These findings suggest that the broader class of compounds containing similar structural motifs may possess antiangiogenic capabilities, representing a potential area of investigation for benzofuran derivatives.
The efficacy of potential anticancer compounds is evaluated in both laboratory (in vitro) and animal (in vivo) models. The cytotoxic and pro-apoptotic activities of benzofuran derivatives discussed previously were determined through in vitro assays using cancer cell lines. mdpi.comnih.gov To demonstrate in vivo potential, a structurally related compound, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), was tested in a mouse model. oncotarget.comoncotarget.com In this study, BALB/c nude mice were inoculated with aggressive MDA-MB-231 breast cancer cells. oncotarget.com Following four weeks of administration, MBIC monotherapy resulted in a significant 79.7% reduction in tumor volume compared to the untreated control group, without signs of severe toxicity. oncotarget.comoncotarget.com This successful in vivo study on a related heterocyclic carboxylate underscores the potential for compounds like this compound and its analogues to translate from promising in vitro results to effective antitumor activity in a living organism.
Antimicrobial and Antifungal Activity
In addition to anticancer properties, benzofuran derivatives have been explored for their ability to combat microbial infections.
Derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been synthesized and tested for their antimicrobial activity against a panel of bacterial strains. A study investigating halogen and aminoalkyl derivatives found that some of these compounds exhibited moderate to significant inhibitory activity against Gram-positive bacteria. scispace.comresearchgate.net Three specific compounds from this study (designated III, IV, and VI) showed notable activity against Gram-positive strains with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 μg/mL. researchgate.net The most active compound identified in a related study was Methyl 5-bromo-7-[2-(N,N-diethylamino)ethoxy]-6-methoxy-2-benzofurancarboxylate hydrochloride, which demonstrated MIC values between 3–12 × 10−3 μmol/cm³ against Gram-positive bacteria. researchgate.net The activity against Gram-negative bacteria was generally less pronounced. scispace.com
Table 2: Antimicrobial Activity (MIC) of a Benzofuran Derivative This table is interactive. You can sort and filter the data.
| Compound | Bacterial Type | MIC (μmol/cm³) |
|---|---|---|
| Methyl 5-bromo-7-[2-(N,N-diethylamino)ethoxy]-6-methoxy-2-benzofurancarboxylate hydrochloride | Gram-Positive Bacteria | 3–12 × 10⁻³ |
| Candida | 9.4 × 10⁻² | |
| Aspergillus brasiliensis | 9.4 × 10⁻² |
Data sourced from researchgate.net
Anti-inflammatory Potential and Associated Pathways
Benzofuran derivatives have demonstrated significant anti-inflammatory properties. rsc.orgresearchgate.net The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
One notable analogue, 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran (a derivative of ailanthoidol), was found to have a potent anti-inflammatory effect. nih.gov This compound suppressed the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov The underlying mechanism for this activity was linked to the downregulation of the mitogen-activated protein kinase (MAPK) pathway, specifically by inhibiting the phosphorylation of c-Jun N-terminal kinases (JNK), and subsequently the activation of the activator protein-1 (AP-1) transcription factor. nih.gov Furthermore, this compound inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.gov
Another study on fluorinated benzofuran derivatives also highlighted their anti-inflammatory potential by showing inhibition of COX-2 and nitric oxide synthase 2 expression and a decrease in the secretion of inflammatory mediators. mdpi.com While direct studies on this compound are not available, the documented activity of its analogues suggests that it may also possess anti-inflammatory properties, potentially acting through the inhibition of the MAPK and NF-κB signaling pathways. mdpi.comnih.gov
Table 2: Anti-inflammatory Activity of a Methoxybenzofuran Analogue
| Compound | Cell Line | Effect | IC50 Values | Pathway Affected | Reference |
| 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran | RAW264.7 | Inhibition of NO, PGE2, IL-1β, and IL-6 production | NO release: lowest among tested derivatives | Downregulation of MAPK (JNK) and AP-1 activation | nih.gov |
Antioxidant Properties and Reactive Oxygen Species (ROS) Modulation
The benzofuran scaffold is a component of many natural and synthetic compounds with antioxidant activity. rsc.orgresearchgate.netmedcraveonline.com These compounds can exert their antioxidant effects through various mechanisms, including scavenging of free radicals and modulation of reactive oxygen species (ROS).
A study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, which are structurally related to this compound, investigated their antioxidant potential. nih.gov One of the tested compounds, which featured a hydroxyl substitution, demonstrated the ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit in vitro lipid peroxidation in rat brain homogenates. nih.gov This suggests that the presence of a methoxy group on the benzofuran ring, in combination with other functional groups, can contribute to antioxidant and ROS scavenging activities. nih.gov The generation of ROS is a key factor in oxidative stress, which is implicated in numerous diseases. nih.gov The ability of benzofuran derivatives to modulate ROS suggests a potential therapeutic application in conditions associated with oxidative damage. nih.gov
Table 3: Antioxidant Activity of a 7-Methoxybenzofuran-2-carboxamide Derivative
| Compound | Assay | Result | Reference |
| 7-methoxy-N-(3-hydroxyphenyl)benzofuran-2-carboxamide | DPPH radical scavenging | 23.5% inhibition at 100 µM | nih.gov |
| Lipid peroxidation inhibition | 62% inhibition at 100 µM | nih.gov |
Enzyme Inhibition Studies
Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a wide range of xenobiotics, including drugs. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. nih.gov Several benzofuran derivatives have been investigated for their potential to inhibit CYP enzymes.
Beyond cytochrome P450 enzymes, benzofuran derivatives have been explored as inhibitors of other enzymatic targets. For instance, some benzofuran-based compounds have been designed to inhibit enzymes like α-glucosidase and α-amylase, which are relevant in the context of diabetes management. nih.gov The diverse biological activities reported for the benzofuran scaffold suggest that it can be tailored to interact with a variety of enzymatic targets. The specific interactions of this compound with other enzymes have not been documented, but the general activity profile of its analogues suggests that it could potentially interact with various enzymes depending on its structural and electronic properties.
Investigations into Cannabinoid Receptor Agonism
The endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2, is a significant therapeutic target for a range of conditions. olemiss.edu Benzofuran-based structures have been utilized as scaffolds in the design of novel cannabinoid receptor ligands. olemiss.edu Research has shown that modifications to the benzofuran core can lead to compounds with high affinity and selectivity for the CB2 receptor. olemiss.edu
For example, a study focused on developing synthetic cannabinoid receptor ligands based on a benzofuran scaffold discovered an analogue with a 78.4 nM affinity and 28-fold selectivity for the CB2 receptor. olemiss.edu Another study reported on a series of 2,3-dihydro-1-benzofuran derivatives as potent and selective CB2 receptor agonists. nih.gov These findings indicate that the benzofuran scaffold is a viable starting point for the development of cannabinoid receptor modulators. While there is no specific data on the cannabinoid receptor activity of this compound, the existing research on its analogues suggests that it could potentially interact with CB1 and/or CB2 receptors. Further studies would be required to determine its binding affinity and functional activity at these receptors.
Mechanistic Elucidation of Biological Actions
Molecular Target Identification and Validation
Currently, there are no published studies that identify or validate specific molecular targets for Methyl 5-methoxybenzofuran-2-carboxylate. Research on other benzofuran (B130515) derivatives has pointed towards a variety of potential targets, including enzymes and receptors. However, the unique substitution pattern of a methoxy (B1213986) group at the 5-position and a methyl carboxylate at the 2-position means that these findings cannot be directly applied. The electronic and steric properties conferred by these specific substituents likely result in a distinct target engagement profile that awaits experimental confirmation.
Protein Binding Interactions and Receptor Affinity Profiling
Detailed protein binding and receptor affinity profiles for this compound are not available in the current scientific literature. Such studies are crucial for understanding the compound's pharmacodynamics and potential therapeutic applications. Without experimental data from techniques such as radioligand binding assays or surface plasmon resonance, any discussion on its binding interactions would be purely speculative.
Cellular Pathway Modulation
The influence of this compound on key cellular pathways remains an open question. While related compounds have been shown to modulate various signaling cascades, the specific effects of this compound have not been investigated.
A number of benzofuran-based compounds, particularly those bearing a 2-(3′,4′,5′-trimethoxybenzoyl) moiety, have been identified as potent inhibitors of tubulin polymerization. These agents typically bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. However, it is crucial to note that studies on some series of 2-aroyl-benzofurans have indicated that the placement of a methoxy group at the 5-position can lead to a significant decrease or even a complete loss of antiproliferative and tubulin-inhibiting activity. Specific assays to determine the effect of this compound on tubulin polymerization have not been reported.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, immunity, and cell survival. While various natural and synthetic compounds are known to inhibit this pathway, there is no evidence to suggest that this compound has been evaluated for this activity. The potential for this compound to modulate NF-κB signaling is unknown.
Mitochondria play a central role in programmed cell death, or apoptosis. The release of cytochrome c from the mitochondria into the cytosol is a key event that triggers the caspase cascade and subsequent cell death. Although some anticancer agents exert their effects by inducing mitochondrial dysfunction, there are no studies linking this compound to the induction of mitochondrial permeability transition or the release of cytochrome c.
Bioavailability and Metabolism Considerations in Preclinical Studies
Preclinical data on the bioavailability and metabolism of this compound are not publicly available. Pharmacokinetic studies are essential to determine a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its potential as a therapeutic agent. Research on other small molecule inhibitors has shown that properties such as aqueous solubility and metabolic stability are critical for oral bioavailability. For instance, strategies like blocking metabolically labile sites, such as methyl and methoxy groups prone to benzylic hydroxylation or O-demethylation, have been employed to improve the pharmacokinetic profiles of other heterocyclic compounds. However, without specific preclinical studies on this compound, its metabolic fate and bioavailability remain undetermined.
Drug-Drug Interaction Profiling (e.g., Cytochrome P450 Inhibition)
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the drug-drug interaction profile of this compound, specifically concerning its potential to inhibit cytochrome P450 (CYP450) enzymes. Extensive searches have not yielded any specific in vitro or in vivo studies investigating the inhibitory effects of this compound on the major human CYP450 isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
Consequently, no data is available to construct a detailed profile of its potential to act as a perpetrator or victim in drug-drug interactions mediated by these crucial metabolic enzymes. The half-maximal inhibitory concentrations (IC50) and the nature of any potential inhibition (e.g., competitive, non-competitive, or time-dependent) remain undetermined for this compound.
While research exists on the metabolism and CYP450 interactions of other benzofuran derivatives, the strict focus on this compound precludes the extrapolation of those findings to this specific chemical entity. The metabolic fate and the potential for this compound to alter the pharmacokinetics of co-administered drugs are, therefore, currently unknown.
Further research, including dedicated in vitro screening assays with human liver microsomes or recombinant CYP enzymes, is necessary to elucidate the drug-drug interaction potential of this compound and to ensure its safe use in any future therapeutic applications.
Data Table: Cytochrome P450 Inhibition of this compound
No published data is available on the inhibitory effects of this compound on cytochrome P450 enzymes. Therefore, a data table of research findings cannot be provided at this time.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, electronic properties, and reactivity of chemical compounds.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For complex molecules, conformational analysis is performed to identify different stable conformers and their relative energies.
While specific DFT studies on Methyl 5-methoxybenzofuran-2-carboxylate are not extensively available in the reviewed literature, research on the closely related analogue, 7-methoxy-benzofuran-2-carboxylic acid (7MBC), provides valuable insights. A study employed DFT with the B3LYP functional method and a 6-311+G(d,p) basis set to optimize the molecular geometry. The optimized structure belongs to the C1 point group symmetry. Key geometric parameters, such as bond lengths and angles, are determined in this process. For instance, in the 7MBC analogue, the O-H bond in the carboxylic acid group was found to be the shortest and weakest, suggesting a tendency to deprotonate, while the C-C bond linking the furan (B31954) ring and the carboxylic acid was the longest.
Table 1: Illustrative Optimized Geometrical Parameters for a Benzofuran (B130515) Analog (7-methoxy-benzofuran-2-carboxylic acid)
| Parameter | Bond/Angle | Calculated Value (Å/°) |
|---|---|---|
| Bond Length | O16-H17 | 0.9648 Å |
| Bond Length | C7-C14 | 1.513 Å |
| Bond Angle | C1-C2-C3 | 120.5° |
| Bond Angle | O1-C5-C6 | 118.9° |
Data is illustrative and based on the analogue 7-methoxy-benzofuran-2-carboxylic acid as reported in computational studies.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability, polarizability, and chemical reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive and has higher polarizability. researchgate.net
For the analogue 7-methoxy-benzofuran-2-carboxylic acid (7MBC), DFT calculations determined the HOMO and LUMO energies. researchgate.net The analysis revealed an energy gap of 4.189 eV, indicating that the molecule is likely to be reactive. researchgate.net The distribution of these orbitals shows that the HOMO is primarily located over the furan ring, while the LUMO is distributed across the entire molecule. This distribution is key to understanding intramolecular charge transfer. It is common to use substituent groups to tune the energy levels of these frontier orbitals and thus the electronic properties of conjugated molecules. rsc.org
Table 2: Frontier Molecular Orbital Energy Parameters for a Benzofuran Analog (7-methoxy-benzofuran-2-carboxylic acid)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.154 |
| ELUMO | -1.965 |
| Energy Gap (ΔE) | 4.189 |
Data is illustrative and based on the analogue 7-methoxy-benzofuran-2-carboxylic acid as reported in computational studies. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on a molecule's surface. libretexts.orgyoutube.com They are invaluable for identifying the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). youtube.com These maps help predict how a molecule will interact with other charged species, identifying likely sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netuni-muenchen.de
In a molecule like this compound, an MEP map would be expected to show the most negative potential (red/yellow regions) localized around the oxygen atoms of the methoxy (B1213986) and carboxylate groups, as these are the most electronegative atoms. These regions represent the sites most susceptible to electrophilic attack. Conversely, the positive potential (blue regions) would likely be found around the hydrogen atoms of the aromatic ring and the methyl groups, indicating sites prone to nucleophilic attack. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is fundamental in drug discovery for predicting binding modes and estimating the binding affinity of a potential drug molecule to its biological target. nih.govresearchgate.net
Prediction of Binding Modes and Affinities
Docking algorithms explore various possible conformations of the ligand within the binding site of a receptor, calculating a score that represents the binding affinity. nih.gov The results provide detailed insights into the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.
While specific docking studies for this compound were not found in the reviewed literature, studies on other benzofuran derivatives have demonstrated their potential as inhibitors for various enzymes. For instance, novel benzofuran derivatives have been docked into the active site of the acetylcholinesterase enzyme, showing good binding modes similar to the known drug donepezil. nih.gov In another study, benzofuran derivatives were docked against the PI3K protein kinase, where they showed favorable interactions with key amino acid residues like Val851, indicating their potential as anticancer agents. researchgate.net Similarly, benzofuran-2-carboxylic acid derivatives have been identified as inhibitors of lymphoid-tyrosine phosphatase (LYP), a target for cancer immunotherapy. nih.gov These examples highlight the utility of molecular docking in assessing the therapeutic potential of the benzofuran scaffold.
Rational Design of this compound Derivatives
The insights gained from DFT and molecular docking simulations form the basis for the rational design of new derivatives with enhanced biological activity. nih.govnih.gov By understanding the structure-activity relationships, chemists can make targeted modifications to the parent molecule to improve its properties.
For example, if docking studies reveal that the methoxy group at the 5-position is in a sterically hindered part of the receptor's binding pocket, a derivative with a smaller group or a hydrogen at that position could be designed. Conversely, if an unoccupied pocket is identified near the carboxylate group, extending the molecule with an additional functional group could lead to new, favorable interactions and higher binding affinity. MEP analysis can guide the design of derivatives with improved electrostatic complementarity to the target receptor. researchgate.net The benzofuran scaffold is widely recognized as a valuable starting point in drug design, with numerous derivatives showing potential as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comrsc.org The combination of C-H functionalization and other synthetic strategies allows for the modular creation of diverse benzofuran libraries for screening and optimization. chemrxiv.org
Scientific Literature Lacks Detailed Computational Studies on this compound
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical analysis of the chemical compound this compound. Despite its potential relevance in organic synthesis and medicinal chemistry, detailed research focusing on its quantum chemical parameters, reactivity, and non-linear optical properties appears to be unpublished or not publicly accessible.
Efforts to locate specific data on the quantum chemical parameters, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energies, and the resulting energy gap, for this compound have been unsuccessful. Consequently, a quantitative discussion of its kinetic stability and chemical reactivity based on these fundamental descriptors cannot be provided at this time. Similarly, information regarding other key reactivity descriptors, including electronegativity, chemical potential, hardness, softness, and the electrophilicity index, is not available in the current body of scientific literature.
Furthermore, there is no evidence of theoretical investigations into the non-linear optical (NLO) properties of this compound. Predictions of its molecular polarizability and first-order hyperpolarizability, which are crucial for assessing its potential in optoelectronic applications, have not been reported.
This absence of dedicated computational studies means that a detailed, data-driven article on the theoretical aspects of this compound, as outlined in the initial request, cannot be generated. The necessary experimental or calculated values for inclusion in data tables and for in-depth scientific discussion are not present in the public domain.
While the synthesis and some practical applications of this compound are mentioned in various chemical databases and patents, the specific computational and theoretical characterization requested remains an unaddressed area of research. Future computational studies would be invaluable in elucidating the electronic structure and predicting the chemical behavior and potential NLO applications of this molecule.
Spectroscopic Analysis Methodologies and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, including Methyl 5-methoxybenzofuran-2-carboxylate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the electronic environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum displays distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the methyl ester protons.
The aromatic protons on the benzofuran (B130515) ring system typically appear in the downfield region of the spectrum, generally between δ 6.8 and 7.5 ppm. The specific chemical shifts and coupling patterns of these protons are influenced by the electron-donating methoxy group at the 5-position and the electron-withdrawing carboxylate group at the 2-position. For instance, in related benzofuran structures, aromatic protons show characteristic multiplicities and coupling constants that help in their precise assignment.
The protons of the methoxy group (-OCH₃) at the 5-position typically resonate as a sharp singlet, usually found around δ 3.7-3.9 ppm. Similarly, the methyl protons of the ester group (-COOCH₃) also appear as a distinct singlet, generally in the same region.
Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 6.8 - 7.5 | m |
| 5-Methoxy Protons | ~3.8 | s |
| 2-Carboxylate Methyl Protons | ~3.9 | s |
Note: 's' denotes a singlet and 'm' denotes a multiplet. Actual chemical shifts can vary slightly depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are characteristic of their electronic environment.
The carbonyl carbon of the ester group is typically the most deshielded, appearing far downfield in the spectrum, often in the range of δ 160-170 ppm. oregonstate.edu The aromatic carbons of the benzofuran ring system resonate in the region of approximately δ 100-160 ppm. oregonstate.edu The specific shifts are influenced by the substituents; for example, the carbon atom attached to the methoxy group (C-5) will be shifted to a different extent compared to the other ring carbons. The carbon of the methoxy group and the methyl ester carbon appear in the upfield region of the spectrum, typically around δ 50-60 ppm. oregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
| C=O (Ester) | 160 - 170 |
| Aromatic C-O | 150 - 160 |
| Aromatic C | 100 - 150 |
| Methoxy C | 55 - 60 |
| Ester Methyl C | 50 - 55 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to delineate the substitution pattern on the benzene (B151609) ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). sdsu.edulibretexts.org Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This is invaluable for assigning the signals of the methoxy and methyl ester groups, as well as the protonated carbons of the aromatic rings. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). sdsu.edulibretexts.org For instance, the protons of the methyl ester would show a correlation to the carbonyl carbon of the ester group. Similarly, the methoxy protons would show a correlation to the C-5 carbon of the benzofuran ring. These long-range correlations are crucial for piecing together the entire molecular structure and confirming the positions of the substituents. youtube.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.
The IR spectrum of this compound will exhibit several characteristic absorption bands that confirm the presence of its key functional groups.
C=O Stretch: A strong and sharp absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O) is expected in the region of 1720-1740 cm⁻¹. spectroscopyonline.com
C-O Stretch: The spectrum will also show C-O stretching vibrations. The ester C-O stretch typically appears as two bands, an asymmetric stretch around 1250-1300 cm⁻¹ and a symmetric stretch around 1000-1100 cm⁻¹. The aryl ether C-O stretch of the methoxy group will also contribute to absorptions in this region.
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic benzofuran ring system will give rise to several bands in the 1450-1600 cm⁻¹ region. researchgate.net
C-H Stretch: The C-H stretching vibrations of the aromatic ring and the methyl groups of the methoxy and ester functionalities will appear in the region of 2850-3100 cm⁻¹. researchgate.net
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds such as the aromatic C=C bonds often produce strong Raman signals. researchgate.net
Table 3: Key Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Ester C=O | Stretch | 1720 - 1740 |
| Ester C-O | Asymmetric Stretch | 1250 - 1300 |
| Ester C-O | Symmetric Stretch | 1000 - 1100 |
| Aryl Ether C-O | Stretch | 1200 - 1275 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
In modern chemical analysis, experimental spectroscopic data is often compared with spectra generated through computational methods, such as Density Functional Theory (DFT). researchgate.netglobalresearchonline.net By calculating the vibrational frequencies of a proposed structure, a theoretical spectrum can be generated. nih.gov
The comparison between the experimental IR and Raman spectra of this compound and its theoretically predicted spectra serves several purposes. Firstly, a strong correlation between the experimental and theoretical spectra provides a high degree of confidence in the assigned structure. researchgate.net Secondly, this comparison can aid in the assignment of complex vibrational modes that may be difficult to interpret from the experimental spectrum alone. Discrepancies between the two can sometimes be attributed to factors like intermolecular interactions in the solid state, which are not always fully accounted for in gas-phase theoretical calculations. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic and heterocyclic compounds like this compound, these transitions typically involve π → π* and n → π* transitions.
The methoxy group (-OCH₃) at the 5-position and the methyl carboxylate group (-COOCH₃) at the 2-position are expected to influence the electronic distribution within the benzofuran system. The methoxy group, being an electron-donating group, is likely to cause a bathochromic shift in the absorption maxima. The methyl carboxylate group, an electron-withdrawing group, can also affect the electronic transitions. Theoretical studies on similar compounds, such as 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole derivatives, have shown that electron-donating substituents can lead to a bathochromic shift in absorption wavelengths. sigmaaldrich.com
Table 1: Expected UV-Vis Absorption Data for this compound (Note: This table is based on theoretical considerations and data from similar compounds, as specific experimental data was not found in the searched sources.)
| Solvent | λmax (nm) (Transition) |
| Ethanol | ~250-260 (π → π) |
| ~290-310 (π → π) | |
| ~320-340 (n → π*) |
Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure.
For this compound (C₁₁H₁₀O₄), the expected molecular weight is approximately 206.05 g/mol . The mass spectrum would therefore be expected to show a molecular ion peak at m/z 206.
The fragmentation of the molecular ion would likely proceed through several characteristic pathways observed for esters and benzofuran derivatives. Key fragmentation steps could include:
Loss of the methoxy radical (•OCH₃): This would result in a fragment ion at m/z 175. This is a common fragmentation pathway for methyl esters.
Loss of the methyl radical (•CH₃): Cleavage of the methyl group from the ester would produce an ion at m/z 191.
Loss of carbon monoxide (CO): Decarbonylation from the ester group could lead to a fragment at m/z 178.
Cleavage of the ester group: Loss of the entire carbomethoxy group (•COOCH₃) would result in a fragment at m/z 147.
Fragmentation of the benzofuran ring: The benzofuran ring system itself can undergo cleavage, leading to various smaller fragment ions.
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound (Note: This table represents a theoretical fragmentation pattern based on general principles of mass spectrometry, as specific experimental data was not found in the searched sources.)
| m/z | Proposed Fragment Ion | Loss from Molecular Ion |
| 206 | [C₁₁H₁₀O₄]⁺ | M⁺ (Molecular Ion) |
| 175 | [C₁₀H₇O₃]⁺ | •OCH₃ |
| 147 | [C₉H₇O₂]⁺ | •COOCH₃ |
| 133 | [C₈H₅O₂]⁺ | •COOCH₃ and CH₂ |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
As of the latest literature search, a single crystal X-ray diffraction structure for this compound has not been reported. However, crystal structures of related benzofuran derivatives have been determined. For instance, a study on derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate revealed that these compounds crystallize in the triclinic space group P-1. nih.govscirp.org Another study on N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide showed it crystallizes in the monoclinic space group P 21/n. scirp.org
Based on the analysis of similar structures, it can be anticipated that the benzofuran ring of this compound is essentially planar. The methoxy and methyl carboxylate groups would be attached to this planar system, and their precise orientation would be determined by steric and electronic factors, as well as crystal packing forces. The planarity of the molecule and the presence of polar oxygen atoms could facilitate π-π stacking interactions and weak C-H···O hydrogen bonds in the solid state, which are common features in the crystal packing of such aromatic compounds.
Table 3: Hypothetical Crystallographic Data for this compound (Note: This table is purely hypothetical and for illustrative purposes, as no experimental crystal structure has been published.)
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~12.0 |
| b (Å) | ~8.0 |
| c (Å) | ~10.0 |
| β (°) | ~105 |
| V (ų) | ~925 |
| Z | 4 |
Future Directions and Translational Research
Design and Synthesis of Novel Methyl 5-methoxybenzofuran-2-carboxylate Analogues with Enhanced Potency and Selectivity
The strategic modification of the this compound scaffold is a key area of research aimed at enhancing biological activity and selectivity. medicinal chemists are exploring a variety of synthetic routes to generate diverse libraries of analogues for biological screening.
One common approach involves the modification of the core benzofuran (B130515) ring system. For instance, the synthesis of halogenated derivatives has been a fruitful strategy. The introduction of bromine or chlorine atoms at various positions on the benzofuran ring has been shown to modulate the electronic properties of the molecule, which can lead to improved interactions with biological targets. A notable example is the synthesis of methyl 5-chloro-1-benzofuran-2-carboxylate, which has demonstrated affinity for adrenergic receptors and potential antidepressant activity. scispace.com
Another avenue of exploration is the derivatization of the carboxylate group. Conversion of the methyl ester to amides, hydrazides, or other functional groups can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound. For example, benzofuran-2-carboxamide (B1298429) derivatives have been synthesized and evaluated for their neuroprotective effects. nih.gov The synthesis of these amides can be achieved by reacting the corresponding carboxylic acid with an appropriate amine.
Furthermore, the synthesis of more complex derivatives incorporating the 5-methoxybenzofuran-2-yl moiety into larger molecular frameworks is being pursued. An example is the synthesis of 2-(5-Methoxybenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid, which combines the benzofuran core with a quinoline (B57606) system, a class of compounds known for a wide range of biological activities. nih.gov
The table below summarizes some of the synthetic strategies employed in the derivatization of the benzofuran-2-carboxylate scaffold.
| Starting Material | Reagents and Conditions | Resulting Derivative | Reference |
| 5-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | (CH₃O)₂SO₂, K₂CO₃, acetone (B3395972), reflux | Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | scispace.com |
| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | N-Bromosuccinimide, benzoyl peroxide, CCl₄, reflux | Brominated derivative | scispace.com |
| 7-Methoxy-2-benzofurancarboxylic acid | N,N'-Carbonyldiimidazole, substituted aniline, THF | 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide | nih.gov |
| Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate | Substituted salicylaldehydes | 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives | nih.govbeilstein-journals.org |
Advanced Preclinical Development of Lead Compounds
Once promising lead compounds have been identified through initial screening, they must undergo rigorous preclinical evaluation to assess their potential as drug candidates. This phase of research focuses on understanding the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of the compounds.
In silico ADME-Tox profiling is often the first step in this process. Computational tools can predict various pharmacokinetic parameters and potential toxicities, helping to prioritize compounds for further experimental testing. mspsss.org.ua For benzofuran derivatives, researchers have utilized such tools to evaluate properties like oral bioavailability and adherence to drug-likeness rules, such as Lipinski's rule of five. mspsss.org.ua
In vitro assays are then employed to experimentally validate the in silico predictions. These assays can assess metabolic stability in liver microsomes, plasma protein binding, and potential for drug-drug interactions through inhibition of cytochrome P450 enzymes.
Cell-based assays are crucial for evaluating the efficacy and cytotoxicity of the lead compounds in a more biologically relevant context. For example, the cytotoxic effects of novel benzofuran derivatives have been tested against various human cancer cell lines, such as those from leukemia, cervical cancer, and renal cancer. mspsss.org.ua These studies help to determine the therapeutic index of the compounds, which is a measure of their safety.
Combination Therapies Involving this compound Derivatives
The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve optimal therapeutic outcomes. The development of this compound derivatives as part of a combination regimen is a promising strategy to enhance efficacy and overcome drug resistance.
One potential application is in combination with existing chemotherapeutic agents. A benzofuran derivative could be used to sensitize cancer cells to the effects of a conventional anticancer drug, potentially allowing for lower doses and reduced side effects.
Another approach is to combine a benzofuran derivative with a targeted therapy. For instance, if a derivative is found to inhibit a specific signaling pathway involved in tumor growth, it could be used in conjunction with another agent that targets a different pathway, leading to a synergistic antitumor effect.
Furthermore, some benzofuran analogues have been investigated for their potential to act as synergistic agents with antifungal compounds. For example, certain derivatives have been shown to enhance the activity of the antifungal drug amiodarone. scispace.com This suggests a potential role for these compounds in combating infectious diseases, particularly in cases of drug-resistant fungal infections.
Exploration of New Therapeutic Applications Beyond Current Scope
The diverse biological activities reported for benzofuran derivatives suggest that analogues of this compound may have therapeutic potential beyond their initially investigated applications. The inherent versatility of the benzofuran scaffold makes it an attractive platform for drug discovery in a wide range of disease areas.
For example, the neuroprotective and antioxidant effects observed with some benzofuran-2-carboxamide derivatives suggest their potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov These conditions are characterized by oxidative stress and neuronal damage, and compounds that can mitigate these processes are of significant interest.
The anti-inflammatory properties of some benzofurans also open up possibilities for their use in treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Furthermore, the antimicrobial activity of certain benzofuran derivatives against both bacteria and fungi indicates their potential as novel anti-infective agents. nih.gov With the growing threat of antimicrobial resistance, the development of new classes of antibiotics and antifungals is a global health priority.
Computational Chemistry in Accelerating Drug Discovery for Benzofuran Scaffolds
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, significantly accelerating the identification and optimization of lead compounds. These in silico approaches are being increasingly applied to the exploration of the chemical space around the benzofuran scaffold.
Virtual screening techniques, such as molecular docking, can be used to screen large libraries of virtual compounds against the three-dimensional structure of a biological target. This allows for the rapid identification of potential hits with favorable binding interactions. For instance, in silico screening has been employed to identify novel inhibitors of enzymes implicated in cancer, such as microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH). nih.gov
Quantum mechanics-based methods can be used to calculate the electronic properties of molecules, providing insights into their reactivity and potential interactions with biological targets. This information can guide the design of analogues with improved potency and selectivity.
De novo drug design algorithms can generate novel molecular structures that are predicted to bind to a specific target. These methods can be used to explore new chemical space and design benzofuran-based compounds with unique structural features and improved pharmacological properties. The in silico design of novel analogues, followed by their experimental synthesis and biological evaluation, represents a powerful and efficient strategy for the development of next-generation benzofuran-based therapeutics. rsc.org
Q & A
Q. What are the recommended spectroscopic methods for characterizing Methyl 5-methoxybenzofuran-2-carboxylate?
To confirm the structure and purity, employ a combination of:
- Infrared Spectroscopy (IR): Identify functional groups (e.g., ester carbonyl at ~1700–1750 cm⁻¹, methoxy C-O stretch at ~1250 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Methoxy protons (~δ 3.8–4.0 ppm), aromatic protons (~δ 6.5–7.5 ppm), and ester methyl groups (~δ 3.7–3.9 ppm) .
- ¹³C NMR: Carbonyl carbons (~δ 165–170 ppm) and aromatic carbons (~δ 110–160 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₁H₁₀O₄) .
Q. What synthetic routes are commonly used to prepare this compound?
A typical approach involves:
- Esterification of 5-Methoxybenzofuran-2-carboxylic Acid: React the acid with methanol in the presence of a catalyst (e.g., H₂SO₄) under reflux .
- Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
- Key Parameters: Monitor reaction temperature (60–80°C) and stoichiometry (1:1.2 acid-to-methanol ratio) to minimize side products .
Q. What safety precautions are critical when handling this compound?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of dust or vapors .
- Storage: Keep in a sealed container at –20°C to avoid degradation .
Advanced Research Questions
Q. How can conflicting melting point data for this compound be resolved?
Discrepancies in reported melting points (e.g., 62–65°C vs. 68–70°C) may arise from:
- Polymorphism: Recrystallize the compound using different solvents (e.g., ethanol vs. acetone) and compare thermal profiles via Differential Scanning Calorimetry (DSC) .
- Impurities: Analyze purity via HPLC (C18 column, acetonitrile/water mobile phase) and correlate with observed melting ranges .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
- Catalyst Screening: Test alternatives to H₂SO₄ (e.g., Amberlyst-15 or p-toluenesulfonic acid) to reduce side reactions .
- Solvent Selection: Use hexafluoroisopropanol (HFIP) to enhance reaction efficiency, as demonstrated in analogous benzofuran syntheses .
- Process Monitoring: Implement in-situ FTIR or Raman spectroscopy to track esterification progress and adjust reagent ratios dynamically .
Q. How can researchers address low reproducibility in biological activity studies involving this compound?
- Purity Verification: Ensure batch-to-batch consistency via LC-MS (>98% purity) and quantify trace impurities (e.g., residual solvents) .
- Solubility Optimization: Use DMSO/water mixtures (≤1% DMSO) to avoid aggregation in bioassays .
- Positive Controls: Include reference compounds (e.g., known benzofuran-based inhibitors) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
